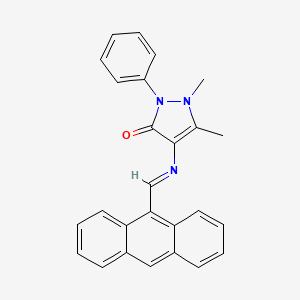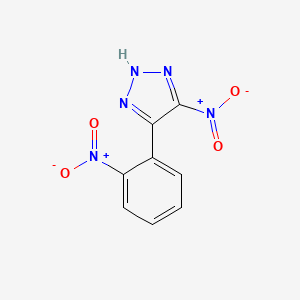![molecular formula C20H15Cl2NOS B11550701 N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11550701.png)
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two 4-chlorophenyl groups and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 4-chlorothiophenol, under appropriate conditions.
Final Assembly: The final compound is formed by coupling the intermediate products through a series of reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl groups or to modify the benzamide core.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, and modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}aniline: Similar structure but with an aniline group instead of a benzamide.
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H15Cl2NOS |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H15Cl2NOS/c21-16-5-9-18(10-6-16)23-20(24)15-3-1-14(2-4-15)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) |
InChI Key |
VGIISVOFQOAASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11550623.png)
![2-[(Z)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-6-bromo-4-nitrophenyl benzoate](/img/structure/B11550625.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11550628.png)

![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550650.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11550656.png)
![N-(4-chlorophenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11550662.png)
![N-[(1E)-3-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11550666.png)
![2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11550667.png)
![4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11550677.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11550692.png)
![3,4,5-Trimethoxy-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550695.png)
